2,2,4,4,6,6-Hexamethylcyclotrisilazane
Overview
Description
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It is also known by other names such as 1,1,3,3,5,5-Hexamethylcyclotrisilazane and Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-. This compound consists of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom .
Mechanism of Action
Target of Action
2,2,4,4,6,6-Hexamethylcyclotrisilazane, also known as 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-triazatrisilinane, is primarily used in the semiconductor industry . It serves as a precursor for the deposition of films of silicon nitride and silicon carbonitride , which are crucial components in the fabrication of semiconductors . It is also used in the production of silicon dioxide nanoparticles .
Mode of Action
The compound interacts with its targets through chemical reactions that lead to the formation of silicon nitride and silicon carbonitride films . It can also react with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide .
Biochemical Pathways
These compounds are integral to various industrial processes, particularly in the production of semiconductors and solar cells .
Result of Action
The primary result of the action of this compound is the formation of silicon nitride and silicon carbonitride films . These films are essential in the production of semiconductors . Additionally, the compound can lead to the production of silicon dioxide nanoparticles, which are used in the fabrication of solar cells .
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The compound is typically prepared by introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extraction of the precipitate with benzene . The reaction yields a mixture of compounds, primarily the trimer (this compound) and the tetramer (octamethyltetrasilazane). The trimer can be separated from the mixture by fractional distillation .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanols and ammonia.
Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4,6,6-Hexamethylcyclotrisilazane has a wide range of applications in scientific research and industry:
Semiconductor Industry: It is used as a precursor for the deposition of silicon nitride and silicon carbonitride films.
Photoresist Formulations: The compound is an additive in photoresist formulations used in photolithography.
Liquid Chromatography: It has been proposed as an additive to silica for liquid chromatography.
Polymer Production: It serves as a solvent and reagent in the production of various polymers.
Comparison with Similar Compounds
2,2,4,4,6,6-Hexamethylcyclotrisilazane can be compared with other similar compounds such as:
Octamethylcyclotetrasilazane: This compound has a similar structure but contains four silicon and four nitrogen atoms in its ring.
Dimethylsilazane: A simpler compound with only one silicon and one nitrogen atom, often used as a building block for more complex silazanes.
The uniqueness of this compound lies in its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of silicon-containing materials and other chemical transformations.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGNJZRNHUJNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27495-71-2 | |
Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27495-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4037748 | |
Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1009-93-4 | |
Record name | 1,1,3,3,5,5-Hexamethylcyclotrisilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylcyclotrisilazane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139842 | |
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Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-hexamethylcyclotrisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECL2W6GI8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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